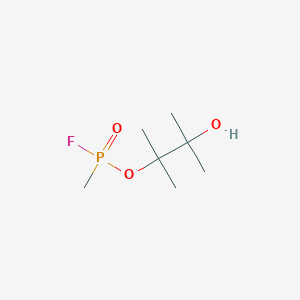
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester is a chemical compound with the molecular formula C7H16FO3P. This compound is known for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester typically involves the reaction of methylphosphonic dichloride with 2-hydroxy-1,1,2-trimethylpropanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrogen fluoride to replace the chlorine atoms with fluorine, yielding the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester can be compared with other similar compounds, such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of the 2-hydroxy-1,1,2-trimethylpropyl group.
Sarin: A well-known organophosphorus compound with a similar phosphonofluoridic acid structure but different substituents.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Another similar compound with a cycloheptyl group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological effects.
Eigenschaften
CAS-Nummer |
115792-08-0 |
|---|---|
Molekularformel |
C7H16FO3P |
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
3-[fluoro(methyl)phosphoryl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H16FO3P/c1-6(2,9)7(3,4)11-12(5,8)10/h9H,1-5H3 |
InChI-Schlüssel |
QRTSTIDULHNWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)OP(=O)(C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


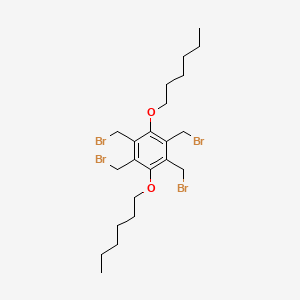
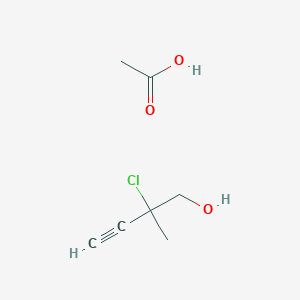
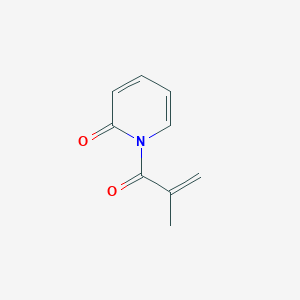
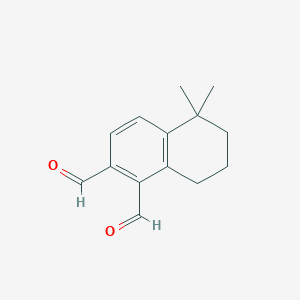
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
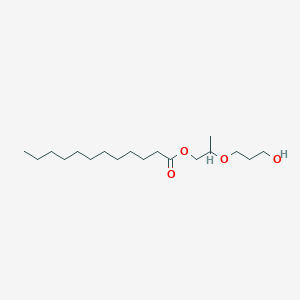
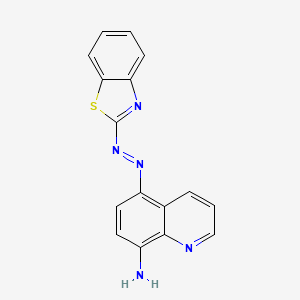
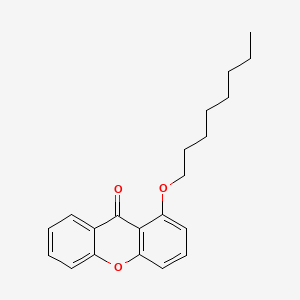
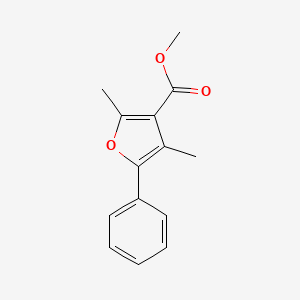
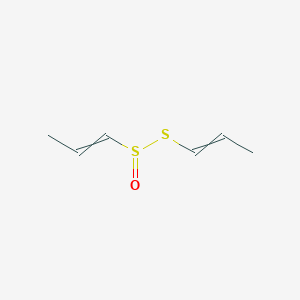
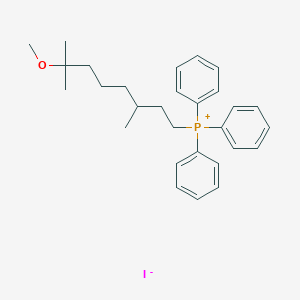
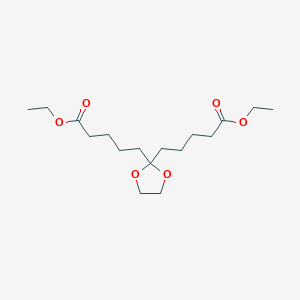
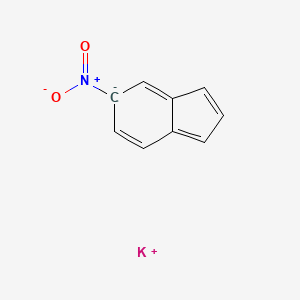
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
